
3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone, also known as GW-501516 or Cardarine, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. However, it has gained popularity among bodybuilders and athletes due to its purported ability to enhance endurance and performance. In
Mecanismo De Acción
3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone acts as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. PPARδ is a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and performance in animal studies. It has also been shown to increase muscle fiber size and reduce muscle wasting in mice with muscular dystrophy. Additionally, it has been shown to improve insulin sensitivity and reduce inflammation in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone in lab experiments is its specificity for PPARδ. This allows researchers to investigate the specific effects of PPARδ activation without the confounding effects of other pathways. However, one limitation is that the long-term effects of this compound on human health are not yet fully understood.
Direcciones Futuras
Future research on 3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone could focus on its potential use in the treatment of metabolic and cardiovascular diseases. It could also investigate its effects on muscle performance and recovery in athletes. Additionally, further studies could explore the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone involves the reaction of 2-furylamine and 4-fluorobenzaldehyde in the presence of a base, followed by cyclization with anthranilic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and muscular dystrophy.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-(furan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2/c19-12-7-9-13(10-8-12)21-17(16-6-3-11-23-16)20-15-5-2-1-4-14(15)18(21)22/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSNDKDVRNKFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
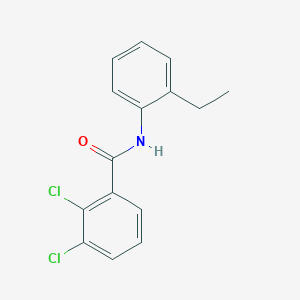

![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)
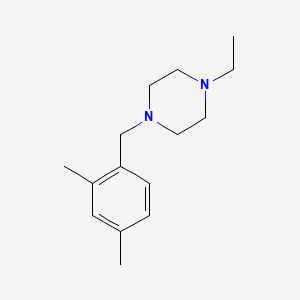
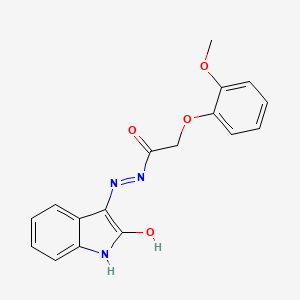

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5770382.png)
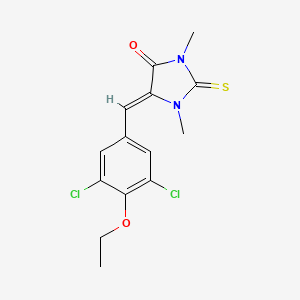
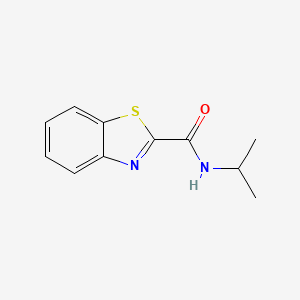
![1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770400.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5770411.png)
![6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5770418.png)
![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)